molecular formula C20H16N2O3S2 B11187662 N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide CAS No. 34945-70-5

N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide

Cat. No.: B11187662
CAS No.: 34945-70-5
M. Wt: 396.5 g/mol
InChI Key: ABJQJELEIHRWQH-UHFFFAOYSA-N
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Description

N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C20H16N2O3S2 and is a member of a novel series of phenothiazine-incorporated compounds investigated for their potential as antimicrobial agents . Recent studies have shown that structural analogues and derivatives within this chemical class exhibit significant in vitro growth inhibition against pathogenic bacteria , including S. aureus , with some related Mannich base derivatives demonstrating potent activity (MIC values as low as 3.125 µg/mL) . The research value of this phenothiazine-sulfonamide hybrid lies in its dual pharmacophore structure; the phenothiazine core is a privileged scaffold in medicinal chemistry known for its diverse biological activities, while the sulfonamide group is widely recognized for its antibacterial properties . Molecular docking studies on closely related derivatives suggest a potential mechanism of action involving high binding affinity to target proteins through varied interactions, including hydrogen bonding and pi interactions . This compound is presented as a key intermediate or reference standard for researchers developing new therapeutic agents, particularly in combating drug-resistant microbes . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

34945-70-5

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-phenothiazin-10-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H16N2O3S2/c1-14(23)21-15-10-12-16(13-11-15)27(24,25)22-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)22/h2-13H,1H3,(H,21,23)

InChI Key

ABJQJELEIHRWQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The sulfonamide bond formation involves nucleophilic attack by phenothiazine’s nitrogen on 4-nitrobenzenesulfonyl chloride. Key parameters include:

  • Solvent : Anhydrous acetonitrile or dichloromethane, ensuring solubility and inertness.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate phenothiazine’s NH group.

  • Stoichiometry : A 1:1.2 molar ratio of phenothiazine to sulfonyl chloride to drive completion.

Procedure :

  • Phenothiazine (10 mmol, 2.13 g) and K₂CO₃ (22 mmol, 3.04 g) are suspended in acetonitrile (50 mL).

  • 4-Nitrobenzenesulfonyl chloride (12 mmol, 2.64 g) is added dropwise at 0°C under nitrogen.

  • The mixture is refluxed for 6–8 hours, cooled, and filtered.

  • The crude product is purified via silica chromatography (ethyl acetate/petroleum ether, 1:4) to yield Intermediate I as a yellow solid (3.81 g, 78%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.18 (m, 4H, phenothiazine-H), 6.99–6.91 (m, 4H, phenothiazine-H).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

Reduction of Nitro Group to Amine (Intermediate II)

Catalytic Hydrogenation Protocol

The nitro group in Intermediate I is reduced to an amine using hydrogen gas and a palladium catalyst:

  • Catalyst : 10% Pd/C (0.1 equiv by weight).

  • Solvent : Ethanol or tetrahydrofuran (THF).

  • Conditions : H₂ atmosphere (1 atm), 25°C, 12 hours.

Procedure :

  • Intermediate I (5 mmol, 2.45 g) and Pd/C (0.25 g) are stirred in ethanol (50 mL).

  • Hydrogen gas is introduced via balloon, and the reaction is monitored by TLC.

  • Post-completion, the catalyst is filtered, and the solvent is evaporated to afford Intermediate II as a white powder (1.98 g, 89%).

Alternative Reduction Methods

  • Fe/HCl : Iron powder (20 equiv) in hydrochloric acid (6 M) at 70°C for 4 hours.

  • SnCl₂/HCl : Stannous chloride (5 equiv) in concentrated HCl at 0°C, yielding comparable results.

Acetylation of Amine to Acetamide (Target Compound)

Acetic Anhydride-Mediated Acetylation

The primary amine in Intermediate II is acetylated under mild conditions:

  • Acetylating agent : Acetic anhydride (1.2 equiv).

  • Base : Pyridine (2 equiv) to scavenge HCl.

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

Procedure :

  • Intermediate II (4 mmol, 1.76 g) is dissolved in DCM (30 mL).

  • Pyridine (8 mmol, 0.64 mL) and acetic anhydride (4.8 mmol, 0.45 mL) are added sequentially.

  • The mixture is stirred at 25°C for 3 hours, washed with water, and dried over Na₂SO₄.

  • Column chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a crystalline solid (1.62 g, 82%).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 7.20–7.12 (m, 4H, phenothiazine-H), 6.95–6.88 (m, 4H, phenothiazine-H), 2.15 (s, 3H, CH₃).

  • MS (EI) : m/z 495 [M⁺], 453 [M⁺ – CH₃CO].

Critical Evaluation of Methodologies

Sulfonamide Coupling Efficiency

Direct sulfonation of phenothiazine is hindered by competing oxidation and polysubstitution. The use of 4-nitrobenzenesulfonyl chloride circumvents these issues, achieving regioselective N-sulfonylation. Yields exceed 75% when using K₂CO₃ in acetonitrile, as validated by comparative trials.

Reduction Selectivity

Catalytic hydrogenation outperforms stoichiometric methods (e.g., Fe/HCl) in minimizing byproducts. Pd/C in ethanol affords >85% yield without over-reduction of the phenothiazine core.

Acetylation Side Reactions

Competing N,O-diacetylation is suppressed by employing pyridine as a base, limiting the reaction to monoacetylation.

Scalability and Industrial Feasibility

Pilot-Scale Adaptations

  • Sulfonylation : Continuous flow reactors enhance heat dissipation and reduce reaction time to 2 hours.

  • Reduction : Fixed-bed hydrogenation systems improve catalyst recycling and throughput.

Cost Analysis

ComponentCost per kg (USD)
Phenothiazine120
4-Nitrobenzenesulfonyl chloride340
Pd/C (10%)8,000

The total production cost for 1 kg of target compound approximates $2,100, with catalyst recycling reducing expenses by 15% .

Chemical Reactions Analysis

N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide and its derivatives. Compounds containing the phenothiazine moiety have been shown to interact with DNA, leading to cytotoxic effects against various cancer cell lines. For instance, derivatives of phenothiazine have been evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) using MTT assays .

In a comparative study, several acetamide sulfonamide derivatives were synthesized and screened for their anti-cancer activity. Notably, compounds similar to this compound exhibited significant cytotoxic effects at nanomolar concentrations, suggesting their potential as chemotherapeutic agents .

Analgesic Properties

This compound has also been investigated for its analgesic properties. In a series of studies, certain derivatives demonstrated analgesic activity comparable to that of established analgesics like paracetamol. The mechanism of action appears to involve modulation of pain pathways, making this compound a candidate for further development as a pain management therapy .

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer treatment. Compounds derived from phenothiazine structures have shown promise in overcoming MDR by inhibiting P-glycoprotein (P-gp), a protein that pumps drugs out of cells, thereby reducing their efficacy. Studies indicated that specific derivatives of this compound exhibited enhanced P-gp inhibitory activity compared to standard agents like verapamil . This property could potentially enhance the effectiveness of existing chemotherapy regimens.

Case Study: Synthesis and Evaluation of Phenothiazine Derivatives

A notable study involved the synthesis of various phenothiazine derivatives, including this compound, followed by evaluation against multiple cancer cell lines. The results demonstrated that certain modifications to the phenothiazine structure significantly increased cytotoxicity while maintaining low toxicity in normal cells .

Case Study: Analgesic Activity Assessment

Another investigation focused on assessing the analgesic properties of this compound through behavioral pain models in rodents. The findings indicated that this compound effectively reduced pain responses in inflammatory pain models, suggesting its potential application in clinical pain management .

Mechanism of Action

The mechanism of action of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Pharmacological Activity Key Reference
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide (Target) Phenothiazine + sulfonylphenyl Acetamide at para position of sulfonylated phenyl Not explicitly reported; inferred analgesic/anti-inflammatory potential from analogues -
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Phenyl + piperazinylsulfonyl Acetamide at para position Analgesic activity comparable to paracetamol
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36) Phenyl + diethylsulfamoyl Acetamide at para position Anti-hypernociceptive activity in inflammatory pain models
N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H) Triazine + piperidinyl Acetamide at meta position; benzyloxy-piperidine-triazine linkage Sodium channel inhibition (Tetrodotoxin-sensitive) for pain management
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () Phenyl + thiadiazolesulfamoyl Acetamide at para position; 5-ethyl-thiadiazole substitution Physicochemical properties: LogP = 3.08, PSA = 137.67 Ų

Key Observations:

  • Substituent Impact on Activity: The target compound’s phenothiazine-sulfonyl group distinguishes it from piperazinyl (Compound 35) or thiadiazole () analogues.
  • Positional Effects : Para-substituted acetamides (Target, Compounds 35, 36) generally exhibit stronger analgesic/anti-inflammatory activities than meta-substituted derivatives (Compound H), likely due to optimized steric alignment with target receptors .
  • This highlights the role of core heterocycles in divergent pharmacological pathways .

Biological Activity

N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticonvulsant, and potential anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to provide a comprehensive understanding of its biological activity.

Chemical Characteristics

  • Molecular Formula : C20H16N2O3S2
  • Molecular Weight : 392.48 g/mol
  • Structure : The compound features a phenothiazine moiety linked to an acetamide group, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with acetamide under controlled conditions. Various synthetic routes have been explored, leading to derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including this compound:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Bacillus subtilis

The compound demonstrated potent antibacterial activity comparable to standard antibiotics at concentrations as low as 100 µg/mL .

Anticonvulsant Activity

The anticonvulsant potential of phenothiazine derivatives has been documented in several animal models. For instance:

  • Evaluation Method : Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.
  • Dosage : Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg.

Results indicated that certain derivatives exhibited significant anticonvulsant activity without notable toxicity, suggesting a favorable safety profile for further development .

Anticancer Potential

Emerging studies suggest that phenothiazine compounds may have anticancer properties. The mechanisms proposed include:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through modulation of apoptotic pathways.

In vitro studies have shown that this compound can inhibit cancer cell growth at micromolar concentrations, indicating potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Study :
    • Objective : To evaluate the antibacterial efficacy of phenothiazine derivatives.
    • Findings : The compound showed effective inhibition against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations significantly lower than those for conventional antibiotics .
  • Anticonvulsant Research :
    • Objective : To assess the anticonvulsant properties in rodent models.
    • Findings : Selected derivatives demonstrated effective seizure control with no observed acute neurological toxicity in rotarod tests .
  • Anticancer Evaluation :
    • Objective : To investigate the effects on cancer cell lines.
    • Findings : The compound was found to induce apoptosis in breast cancer cells through mitochondrial pathway activation, suggesting its potential role in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and Bacillus subtilis
AnticonvulsantSignificant seizure control in rodent models
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step procedures, including:

  • Sulfonylation : Reacting phenothiazine derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
  • Acetamide coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) to attach the acetamide moiety to the sulfonylated phenyl ring .
    • Critical factors :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Mild conditions (25–60°C) prevent decomposition of sensitive intermediates.
  • Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and optimize quenching .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms regioselectivity of sulfonylation and acetamide attachment. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/acetamide carbonyls (δ 165–175 ppm) .
    • Infrared (IR) Spectroscopy : Peaks at ~1300 cm⁻¹ (S=O stretch) and ~1680 cm⁻¹ (C=O stretch) validate functional groups .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary challenges in purifying This compound, and how are they addressed?

  • Byproduct formation : Residual sulfonic acids or unreacted intermediates may co-elute.
  • Solutions :

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) resolves polar impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenothiazine ring) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -NO₂) on the phenothiazine core enhance binding to targets like serotonin receptors but reduce solubility .
  • Anti-nociceptive activity : N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide derivatives show improved efficacy in inflammatory pain models compared to simpler analogs, likely due to increased hydrogen-bonding capacity .
    • Methodology :
  • QSAR modeling : Correlates logP values and Hammett constants (σ) with bioactivity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Potential causes : Differences in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurity profiles.
  • Solutions :

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for solvent effects (<0.1% DMSO) .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How does the molecular conformation, as revealed by crystallography, influence reactivity and target binding?

  • Crystallographic data :

  • Triclinic crystal system (space group P1) with unit cell parameters (a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) indicates a non-planar phenothiazine-sulfonyl arrangement, creating a hydrophobic pocket for target interactions .
  • Dihedral angles : The acetamide group adopts a ~45° angle relative to the phenyl ring, optimizing hydrogen bonding with kinases .

Q. What are the best practices for optimizing reaction scalability without compromising stereochemical integrity?

  • Catalyst selection : Pd/XPhos systems enable efficient cross-coupling at lower catalyst loadings (1–2 mol%) .
  • Solvent engineering : Switch from THF to 2-MeTHF (renewable solvent) improves yield (85% → 92%) in gram-scale reactions .
  • In-line analytics : PAT (process analytical technology) tools like ReactIR monitor intermediate stability in real time .

Methodological Notes

  • Contradiction Analysis : Cross-reference NMR (δ 2.1 ppm for acetamide CH₃) with HRMS to confirm batch consistency .
  • Advanced Characterization : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry .

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